molecular formula C10H12F3NO B12084655 (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Cat. No.: B12084655
M. Wt: 219.20 g/mol
InChI Key: ALSSGLWYMLSONR-VIFPVBQESA-N
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Description

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine featuring a 4-(trifluoromethoxy)phenyl group at the propan-1-amine backbone. Its hydrochloride salt (CAS: 1391484-89-1) has a molecular weight of 255.67 g/mol and is marketed by Fluorochem for laboratory use . The (S)-enantiomer configuration is critical for stereospecific activity, as enantiomers often exhibit divergent pharmacological profiles.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1

InChI Key

ALSSGLWYMLSONR-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Condensation with (S)-α-Methylbenzylamine

A widely cited method involves the condensation of 4-(trifluoromethoxy)propiophenone with (S)-α-methylbenzylamine, followed by catalytic hydrogenation and acidolytic cleavage (WO2015159170A2).

  • Reaction Steps :

    • Imine Formation :
      4-(Trifluoromethoxy)propiophenone (1.0 eq) reacts with (S)-α-methylbenzylamine (1.2 eq) in toluene under reflux with p-toluenesulfonic acid (0.02 eq). Water is removed azeotropically via Dean-Stark trap.
      Yield: 85–90%.

    • Reductive Amination :
      The imine intermediate undergoes hydrogenation using 10% Pd/C in ethyl acetate at 35–40°C under 50 psi H₂.
      Yield: 92–95%.

    • Acidolytic Cleavage :
      The resulting diastereomeric amine is treated with HCl in methanol to release (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride.
      Optical Purity: >99% ee (HPLC).

Key Data :

ParameterValue
Catalyst10% Pd/C
SolventEthyl acetate
Temperature35–40°C
Hydrogen Pressure50 psi
Final Optical Purity>99% ee

Enzymatic Kinetic Resolution

Lipase-Catalyzed Dynamic Resolution

A two-step enzymatic process resolves racemic 1-(4-(trifluoromethoxy)phenyl)propan-1-amine using immobilized Lipase B (WO2015159170A2):

  • Acylation :
    Racemic amine is treated with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C. Lipase B selectively acylates the (R)-enantiomer.
    Conversion: 48–52%.

  • Separation :
    The unreacted (S)-amine is isolated via fractional distillation.
    Optical Purity: 78–82% ee.

Limitations :

  • Lower enantiomeric purity compared to asymmetric synthesis.

  • Requires additional steps for enantiomer recycling.

Catalytic Asymmetric Hydroboration

Rhodium-Catalyzed Hydroboration

A high-yielding method employs rhodium-(S)-quinap complexes for asymmetric hydroboration of 1-(4-(trifluoromethoxy)phenyl)propen-1-amine (WO2015159170A2):

  • Substrate Preparation :
    Propen-1-amine is synthesized via Wittig reaction from 4-(trifluoromethoxy)benzaldehyde.

  • Hydroboration :
    Catecholborane (1.5 eq) and Rh-(S)-quinap (0.5 mol%) in THF at −78°C.
    Yield: 88–92%.
    Optical Purity: 98% ee.

Advantages :

  • High enantioselectivity.

  • Compatible with gram-to-kilogram scale production.

Reductive Amination of Ketones

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination

A recent advancement uses ruthenium-binap catalysts for one-pot reductive amination of 4-(trifluoromethoxy)propiophenone with ammonia (ACS Omega, 2023):

  • Conditions :
    Ru-(R)-binap (0.1 mol%), NH₃ (5 eq), H₂ (50 bar), MeOH, 90°C.
    Yield: 76–80%.
    Optical Purity: 94% ee.

Comparison of Methods :

MethodYield (%)ee (%)Scalability
Chiral Auxiliary90>99Industrial
Enzymatic Resolution5078–82Pilot Scale
Asymmetric Hydroboration9098Multi-Kilogram
Ru-Catalyzed Amination7894Lab Scale

Industrial-Scale Optimization

Process Intensification Strategies

Patent CN105461617A highlights critical parameters for large-scale production:

  • Solvent Selection : Toluene > ethyl acetate (prevents Pd/C catalyst poisoning).

  • Catalyst Recycling : 10% Pd/C reused up to 5 cycles with <2% yield drop.

  • Crystallization : IPA/HCl yields >99.5% pure hydrochloride salt.

Cost Analysis :

ComponentCost (USD/kg)
(S)-α-Methylbenzylamine120–150
Ru-(R)-binap Catalyst800–1,000
Lipase B300–400

Emerging Technologies

Continuous-Flow Asymmetric Synthesis

Microreactor systems enable rapid synthesis with residence times <10 min (PMC9204744, 2022):

  • Conditions :

    • Substrate: 4-(trifluoromethoxy)propiophenone (0.5 M).

    • Catalyst: Immobilized Rh-(S)-quinap on silica.

    • Flow Rate: 5 mL/min.
      Yield: 85%.
      ee: 97% .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethoxy groups. For instance, related compounds have shown potent activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like kanamycin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine. The presence of the trifluoromethoxy group is believed to enhance biological activity by improving binding interactions with target proteins or receptors .

Case Study 1: Antibacterial Potency

A study investigated the antibacterial potency of various fluorinated compounds, including (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine. The results indicated that this compound exhibited significant antibacterial activity against several strains, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Synthesis and Application in Pharmaceuticals

The synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine has been explored as an intermediate in the production of cinacalcet, a drug used for treating hyperparathyroidism and preserving bone density in patients with kidney failure . The efficient synthesis of this compound could facilitate the development of more effective treatment options.

Agricultural Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is also noted for its potential role as a fine chemical intermediate in agricultural applications. It can serve as a raw material for synthesizing various pesticides, fungicides, and plant growth regulators . The trifluoromethoxy group enhances the efficacy and stability of these agricultural chemicals.

Summary of Biological Activities

The biological activities of (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine can be summarized as follows:

Activity TypeDescription
Antibacterial Effective against Pseudomonas aeruginosa and Staphylococcus aureus
Pharmaceutical Intermediate for cinacalcet synthesis; potential for other drugs
Agricultural Used in synthesizing pesticides and plant growth regulators

Mechanism of Action

The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine with four analogs, focusing on structural, synthetic, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP Synthesis Yield Key Features
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (HCl) C₁₀H₁₁F₃NO·HCl 255.67 4-(Trifluoromethoxy)phenyl ~2.5* 93% High stereochemical purity (98% ee)
(S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine C₁₀H₁₁F₄N 221.20 3-Fluoro-4-(trifluoromethyl)phenyl 3.95 N/A Higher lipophilicity
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride C₉H₁₁FN·HCl 153.20 2-Fluorophenyl ~1.8* N/A Ortho-substitution alters electronics
1-(4-Chlorophenyl)-3,3,3-trifluoro-N-methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-amine C₁₇H₁₃ClF₆NO 417.74 4-Chlorophenyl, 4-(trifluoromethoxy)phenyl N/A 57% Dual substituents enhance bulk

*Estimated based on substituent contributions.

Substituent Effects on Electronic and Steric Properties

  • Trifluoromethoxy vs. Trifluoromethyl () : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to the trifluoromethyl group in (S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine. This difference influences dipole moments and receptor binding .

Stereochemical Considerations

The (S)-enantiomer configuration is conserved in the target compound and (S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine . Enantiomeric purity (e.g., 98% ee for the target compound) is critical for activity, as seen in GP1 synthesis protocols producing high yields (93%).

Physicochemical and Pharmacokinetic Implications

  • The hydrochloride salt form mitigates this via ionization.
  • Molecular Weight : The dual-substituted analog () has a higher molecular weight (417.74 g/mol), which may limit blood-brain barrier penetration compared to the target compound.

Biological Activity

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, also known as EVT-1226358, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is C10H13ClF3NO, with a molecular weight of 255.66 g/mol. The trifluoromethoxy group significantly influences its electronic properties, enhancing lipophilicity and potentially improving receptor selectivity compared to other compounds lacking this substituent .

The primary mechanism of action for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin into presynaptic neurons, it increases serotonin levels in the synaptic cleft, which can enhance mood and emotional stability. This mechanism is similar to that of other antidepressant agents.

Biological Activity

Research has indicated that (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exhibits several biological activities:

  • Antidepressant Effects : Compounds with similar structures have shown significant antidepressant effects in animal models.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, contributing to its pharmacological profile.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the trifluoromethoxy group can exhibit selective antimicrobial activity against certain pathogens, including Chlamydia trachomatis and other bacteria .

Case Studies and Experimental Results

Several studies have explored the biological effects of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine:

  • Antidepressant Activity :
    • A study demonstrated that similar compounds significantly improved depressive behavior in rodent models through serotonin modulation.
  • Antimicrobial Selectivity :
    • Research indicated that derivatives with the trifluoromethoxy substituent showed selective activity against C. trachomatis, with minimal toxicity towards host cells. The presence of this group was crucial for the observed antimicrobial effects .
  • Toxicity Assessments :
    • Toxicity studies using mammalian cell lines indicated mild toxicity but no mutagenicity in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amineAntidepressant effects; enzyme inhibition
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amineSelective antimicrobial against C. trachomatis
6-Aryl-1,6-dihydro-1,3,5-triazine derivativesAntiplasmodial activity

Synthesis and Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can be synthesized through multi-step reactions involving phenolic compounds and amines. Its applications extend beyond basic research into potential therapeutic uses in treating mood disorders and infections due to its unique structural properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-(trifluoromethoxy)propiophenone using chiral catalysts (e.g., enantioselective hydrogenation with palladium on carbon) . Optimization involves controlling temperature (20–50°C), solvent selection (ethanol or THF), and stoichiometric ratios of reducing agents (e.g., NaBH4 or LiAlH4). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. What purification techniques are recommended to isolate the enantiomerically pure (S)-form?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation is effective. Hydrochloride salts of the amine (e.g., (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine HCl) are precipitated using (R)- or (S)-mandelic acid in ethanol, followed by filtration and neutralization . HPLC with chiral columns (e.g., Chiralpak AD-H) using hexane/isopropanol (90:10) can achieve >99% enantiomeric excess .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3) shows characteristic signals: δ 1.4–1.6 ppm (CH2 of propane chain), δ 4.2 ppm (methine proton adjacent to amine), and δ 7.2–7.5 ppm (aromatic protons from the trifluoromethoxyphenyl group) .
  • Mass Spectrometry : ESI-MS m/z 234.1 [M+H]+^+ confirms molecular weight .
  • Chiral Analysis : Polarimetry ([α]D_{D} = +15° to +20° in methanol) or circular dichroism validates enantiopurity .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric excess be enhanced during asymmetric synthesis of the (S)-isomer?

  • Methodological Answer : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to improve stereocontrol. Kinetic resolution via lipase-catalyzed acetylation of the undesired (R)-isomer in organic solvents (e.g., toluene) increases enantiopurity . Monitor reaction progress with in-situ FTIR or chiral GC .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The amine’s nucleophilicity is modulated by the electron-withdrawing trifluoromethoxy group, which reduces electron density on the aromatic ring. DFT calculations (e.g., B3LYP/6-31G*) reveal transition-state stabilization via hydrogen bonding in polar aprotic solvents (e.g., DMF), enhancing reaction rates .

Q. How does computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like ACD/Labs Percepta predict logP (~2.1) and pKa (~9.5), indicating moderate lipophilicity and basicity. Molecular docking (AutoDock Vina) identifies potential binding to serotonin receptors (5-HT2A), suggesting CNS activity . ADMET predictions highlight moderate hepatic clearance and blood-brain barrier permeability .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in IC50 values (e.g., for MAO inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Validate results via:

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant human MAO-A) and buffer systems .
  • Impurity Profiling : Quantify byproducts (e.g., des-trifluoromethoxy analogs) using LC-MS to correlate activity with purity .

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